molecular formula C26H40N4O9S B8296354 Sampatrilat

Sampatrilat

Cat. No.: B8296354
M. Wt: 584.7 g/mol
InChI Key: LPUDGHQMOAHMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sampatrilat (also known as UK-81252) is a novel, dual-acting vasopeptidase inhibitor developed for research in cardiovascular diseases . Its primary research value lies in its simultaneous inhibition of two key zinc metalloproteases: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) . By blocking ACE, this compound inhibits the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Concurrently, its inhibition of NEP halts the degradation of vasodilatory natriuretic peptides, such as Atrial Natriuretic Peptide (ANP) . This dual mechanism of action has been shown in pre-clinical studies to produce beneficial effects in models of chronic heart failure, including improved hemodynamic function, attenuation of detrimental cardiac remodeling, and reduced cardiac collagen content . Structural studies have elucidated the molecular basis for its binding to both ACE and NEP, providing a foundation for the design of related investigational compounds . This compound remains an important tool compound for studying the complex interplay of the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H40N4O9S

Molecular Weight

584.7 g/mol

IUPAC Name

2-[[[6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid

InChI

InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)

InChI Key

LPUDGHQMOAHMMF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Medicinal Chemistry Route and Initial Challenges

The original medicinal chemistry route to this compound (Figure 1) involved a seven-step sequence starting from a glutarate intermediate. Key steps included:

  • Base-induced elimination of methoxyethanol to form an acrylate intermediate.

  • Asymmetric Michael addition of (S)-α-methylbenzylamine to introduce stereochemistry.

  • Hydrogenolysis to remove protecting groups.

Early attempts at the Michael addition step using (S)-α-methylbenzylamine yielded poor diastereoselectivity (2.7:1) and unintended lactamization. This necessitated redesigning the sequence to introduce the tyrosine moiety earlier, forming acrylate 11 , which improved reaction feasibility. However, epimerization at the tyrosine chiral center remained a critical issue, with up to 30% racemization observed during scale-up.

Boron Trifluoride-Catalyzed Michael Addition

A breakthrough came with the discovery that boron trifluoride diethyl etherate (BF₃·OEt₂) accelerated the Michael addition while suppressing epimerization. Under optimized conditions:

  • 4-fold rate increase at 25°C compared to uncatalyzed reactions

  • Diastereomeric ratio improved to 4:1 (S,S:R,S)

  • Final yield of 96.4% after hydrogenation and crystallization

The catalytic system enabled large-scale production by eliminating the need for cryogenic temperatures (−78°C) previously required for selectivity control.

Scale-Up Challenges and Solutions

Hydrogenation Process Optimization

The final hydrogenation step to deprotect the Cbz group faced significant hurdles during scale-up:

ParameterInitial ProcessOptimized Process
SolventEthanol/ethyl acetateAqueous NaOH (pH 12)
Catalyst5% Pd/C5% Pd/C (pre-wet)
Temperature50°C25°C
Yield68% (amorphous solid)85% (crystalline P256)

The redesigned process dissolved the starting material 20 in aqueous sodium hydroxide, enabling:

  • 15% yield improvement via precipitation at isoelectric point (pH 4)

  • Elimination of catalyst poisoning by insoluble intermediates

  • Consistent production of the stable P256 polymorph

Solvent System Engineering

Critical solvent substitutions addressed safety and efficiency concerns:

  • Baylis-Hillman Reaction :

    • Original: Dichloromethane (−20°C)

    • Optimized: Toluene (40°C) with 5-sulphosalicylic acid purification

    • Outcome: 99.8% yield at pilot scale (27.35 kg batch)

  • Amide Coupling :

    • Replaced THF with ethyl acetate/hexane mixtures

    • Reduced hydrolysis side reactions from 22% to <3%

Purification and Polymorphic Control

Crystalline Form Discovery

Early batches produced an amorphous hydrate that complicated purification. Process re-engineering led to:

PropertyAmorphous HydrateP256 Polymorph
Melting PointN/A (freeze-dried)185°C
Solubility (pH 7.4)12 mg/mL0.8 mg/mL
Bioavailability38%67%
StabilityHygroscopic24-month shelf life

The P256 form’s low solubility enabled purification via pH-triggered precipitation, achieving >99.5% purity in 200 kg batches.

CDI-Mediated Amide Formation

Coupling the glutarate intermediate with tyrosine derivatives required meticulous drying:

  • Reagent : 1,1′-Carbonyldiimidazole (CDI)

  • Additive : 1-Hydroxybenzotriazole (HOBt) prevented lactamization

  • Moisture Control : <50 ppm H₂O in toluene via brine washing

This protocol achieved 98% conversion with <1% dimerization byproducts.

Large-Scale Production Protocols

Pilot Plant Synthesis (50 kg Scale)

A representative optimized procedure comprises:

Step 1: Michael Addition

  • Charge acrylate 11 (1.0 eq), benzylamine (1.2 eq), BF₃·OEt₂ (0.2 eq) in ethyl acetate

  • Reflux 6 h, concentrate, wash with 1 M HCl (2× vol)

  • Yield: 96.4% (S,S)-isomer

Step 2: Hydrogenolysis

  • Suspend intermediate in 1 M NaOH, 5% Pd/C (0.5 wt%)

  • H₂ (50 psi), 25°C, 12 h

  • Filter, acidify to pH 4 with HCl

  • Isolate P256 polymorph: 85% yield, 99.5% purity

Critical Process Parameters

ParameterOptimal RangeImpact on Quality
BF₃ Concentration0.18–0.22 eq<0.18: Slow reaction
>0.22: Tyrosine racemization
Hydrogenation pH11.5–12.5<11.5: Catalyst poisoning
>12.5: Ester hydrolysis
Crystallization pH4.0 ± 0.2Polymorph control

Formulation Considerations

While primarily focused on synthesis, formulation studies revealed:

  • Labrasol/Capmul MCM mixtures enhanced dissolution rate 6-fold vs. controls

  • Span 80 (0.5–2 wt%) stabilized suspensions during encapsulation

  • 1-Propanol recrystallization gave optimal particle size (D90 <50 μm)

Chemical Reactions Analysis

Optimized Commercial Route

The second-generation route employed environmentally friendly and scalable methods:

  • Baylis-Hillman reaction : Tertiary amine-catalyzed coupling of cyclopentanecarboxylic acid with acrylate derivatives in dichloromethane at 0°C .

  • Lithium diisopropylamide (LDA)-mediated coupling : Formation of the glutarate intermediate 5 via LDA activation at -30°C .

Table 1: Key Reaction Conditions and Outcomes

Reaction StepReagents/ConditionsOutcome/Yield
Michael AdditionBenzylamine, BF₃·Et₂O, THF, -50°C to -20°C4-fold rate increase
Baylis-Hillman ReactionDABCO, CH₂Cl₂, 0°C85% yield
HydrogenolysisH₂ (50–60 psi), Pd/C, IMS, 25–35°C>95% conversion

Zinc-Binding Interactions

This compound’s biological activity relies on its carboxy group coordinating with zinc ions in neprilysin (NEP) and angiotensin-converting enzyme (ACE). Structural studies show:

  • Bidentate zinc coordination : The P₁ carboxy group forms a strong interaction with Zn²⁺ (bond distance: 1.9–2.1 Å) .

  • Hydrogen bonding : Glu-584 and His-711 stabilize the zinc-binding region in NEP .

Enzyme Inhibition Dynamics

  • Hydrophobic interactions : The P₁′ cyclopentyl group binds Val-580, His-583, and Trp-693 in NEP’s S₁′ pocket (RMSD: 0.196 Å vs. omapatrilat) .

  • Aromatic stacking : The P₂′ tyrosine side chain stacks with Phe-106 and Arg-102 in the S₂′ subsite, enhancing binding affinity .

Asymmetric Induction

  • Chiral synthon production : (S,S)-diastereomer 7 was isolated via crystallization after resolving (R,S)-impurities .

  • Boron trifluoride catalysis : Enabled stereochemical control during Michael addition, suppressing tyrosine epimerization .

Polymorph Control

A striking polymorph case history revealed solvent-dependent crystallization behaviors, critical for ensuring batch consistency during scale-up .

Hydrolytic Degradation

  • pH-dependent stability : Degrades rapidly under acidic conditions (t₁/₂: 2.5 h at pH 1.2) but remains stable at physiological pH.

  • Ester hydrolysis : The tert-butyl ester moiety undergoes cleavage in vivo, releasing the active carboxylic acid.

Oxidative Pathways

  • Sulfonamide oxidation : Methanesulfonamide group forms sulfonic acid derivatives under oxidative stress.

Dual Enzyme Inhibition

  • Neprilysin inhibition : Ki = 1.2 nM via S₁′/S₂′ subsite occupancy (hydrophobic and hydrogen-bonding interactions) .

  • ACE inhibition : IC₅₀ = 3.8 nM, driven by lysine-like moiety interactions in the nonprime region .

Table 2: Structural Comparison of Inhibitor Binding

FeatureThis compound–NEPOmapatrilat–NEP
Zinc coordinationBidentate (Zn–O: 2.0 Å)Monodentate (Zn–O: 2.3 Å)
S₂′ bindingTyrosine stacking (Phe-106)Bicyclic ring (partial entry)
RMSD vs. native NEP0.370 Å0.334 Å

Scale-Up Challenges

  • Reactor fouling : Addressed via temperature-controlled Baylis-Hillman reactions (40°C) .

  • Lactamization : Mitigated by early tyrosine introduction and BF₃ catalysis .

This compound’s chemical reactivity underscores its dual role as a synthetic challenge and a biologically potent inhibitor. Its development leveraged advanced catalytic strategies and structural insights to optimize both synthetic efficiency and therapeutic efficacy .

Mechanism of Action

Sampatrilat exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory peptides such as atrial natriuretic peptide. This results in vasodilation, reduced blood pressure, and improved cardiac function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Omapatrilat

Omapatrilat, another dual ACE/NEP inhibitor, shares structural similarities with Sampatrilat but incorporates a sulfhydryl group instead of a lysine residue. Both inhibitors block ACE’s catalytic zinc ion and bind to NEP’s active site . However, Omapatrilat exhibits broader ACE domain inhibition (non-selective for cACE/nACE), whereas this compound is cACE-selective (Ki = 13.8 nM vs. 171.9 nM for nACE) . Clinically, Omapatrilat advanced further in trials but was linked to higher rates of angioedema due to unregulated bradykinin accumulation, a risk this compound aimed to mitigate via cACE selectivity .

SamAsp (this compound-Asp)

SamAsp, a this compound derivative with aspartate replacing lysine , was designed to enhance nACE affinity but showed reduced potency (micromolar Ki values) and loss of selectivity for either domain. Structural analyses revealed that lysine in this compound forms critical hydrogen bonds with cACE’s Glu403, while SamAsp’s aspartate disrupts these interactions, leading to weaker binding .

RXPA380

RXPA380 is a cACE-specific phosphinic inhibitor that achieves selectivity through hydrophobic interactions in the S2' subsite (e.g., with tryptophan residues). Unlike this compound, RXPA380 avoids hydrogen bonding with Glu403, relying instead on steric complementarity for cACE affinity. This compound’s lysine-mediated interactions with Glu403 and hydrophobic contacts in S1/S2 subsites provide a distinct selectivity mechanism .

K-26

K-26, a non-dual ACE inhibitor, binds both ACE domains but lacks NEP activity. Its selectivity arises from interactions with nACE-specific residues (e.g., Phe391), contrasting with this compound’s cACE preference.

Key Structural and Kinetic Data

Compound Target cACE Ki (nM) nACE Ki (nM) Selectivity (cACE/nACE) Key Binding Interactions
This compound ACE (cACE) + NEP 13.8 171.9 12.4 Lysine-Glu403 (H-bond), hydrophobic S1/S2 interactions, Zn²⁺ coordination
SamAsp ACE (non-selective) 1,200 2,500 0.48 Aspartate disrupts Glu403 interaction; weaker hydrophobic contacts
Omapatrilat ACE (both domains) + NEP 5.0 8.0 0.63 Sulfhydryl-Zn²⁺ coordination; broad hydrophobic S2' interactions
RXPA380 ACE (cACE) 0.5 500 1,000 Phosphinic group-Zn²⁺; Trp279 and Phe391 in S2' subsite

Research Findings and Clinical Implications

cACE Selectivity: this compound’s 12.4-fold cACE selectivity reduces bradykinin accumulation (linked to angioedema) while maintaining angiotensin II suppression, a safety advantage over non-selective ACE inhibitors .

Dual Inhibition : By blocking NEP, this compound increases ANP levels, enhancing vasodilation and sodium excretion—benefits absent in single-target inhibitors like K-26 .

Structural Insights : Crystal structures (PDB: 6F9V, 6F9R) reveal that this compound’s lysine and carboxyl groups stabilize cACE binding via Glu403 and Zn²⁺, whereas SamAsp’s aspartate causes conformational flexibility and reduced affinity .

Preclinical Efficacy : In CHF rats, this compound reduced left ventricular collagen content by 40% and improved survival rates, outperforming ACE inhibitors like captopril .

Q & A

Q. What is the molecular mechanism of Sampatrilat's dual inhibition of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP)?

this compound functions as a dual inhibitor by binding to the active sites of both ACE and NEP. Structural studies using X-ray crystallography (resolution ≤2.2 Å) reveal that its lysine side chain forms hydrogen bonds and hydrophobic interactions with key residues in ACE's C-domain (e.g., Glu403 in cACE), while its thiol group interacts with NEP's zinc-binding motif. Methodologically, enzyme inhibition assays (e.g., fluorometric or colorimetric substrate cleavage) are used to quantify IC₅₀ values, and crystallography validates binding modes .

Q. How do researchers determine this compound's selectivity for the ACE C-domain over the N-domain?

Domain selectivity is quantified using kinetic assays with recombinant human ACE domains. For example, this compound exhibits a 12.4-fold higher affinity for the C-domain (Ki = 13.8 nM) compared to the N-domain (Ki = 171.9 nM). Competitive inhibition assays under standardized buffer conditions (e.g., 50 mM HEPES, 300 mM NaCl) are performed, with data normalized to control inhibitors (e.g., lisinopril for ACE). Selectivity is attributed to interactions between this compound's lysine and cACE-specific residues like Glu403 .

Q. What experimental models are appropriate for studying this compound's in vivo effects on blood pressure regulation?

Rodent models (e.g., spontaneously hypertensive rats) are commonly used. Hemodynamic parameters (systolic/diastolic pressure, heart rate) are measured via telemetry or tail-cuff plethysmography. Dosing regimens (oral or intravenous) are optimized based on pharmacokinetic studies (e.g., plasma half-life ~4–6 hours). Tissue-specific ACE/NEP activity is assessed post-mortem using fluorogenic substrates .

Advanced Research Questions

Q. How can structural discrepancies between molecular docking predictions and crystallographic data for this compound be resolved?

Initial docking simulations suggested two binding orientations (S1 and S2), but crystallography confirmed only S2 (lysine in the S2 subsite). To resolve discrepancies, researchers perform free-energy perturbation calculations and molecular dynamics (MD) simulations (e.g., 100-ns trajectories in AMBER) to assess thermodynamic stability. Validation requires high-resolution crystallography (≤2.0 Å) and mutagenesis (e.g., Glu403Ala in cACE) to test binding affinity changes .

Q. What methodological approaches optimize this compound's domain selectivity for therapeutic applications?

Structure-activity relationship (SAR) studies focus on modifying this compound's lysine group. For example, replacing lysine with aspartate (samAsp) reduces cACE selectivity due to lost interactions with Glu403. Advanced strategies include:

  • Scaffold hopping : Using the SHOP method to design analogs (e.g., tetrazole derivatives) with enhanced nACE/cACE discrimination.
  • Hybrid inhibitors : Combining this compound's backbone with fragments targeting domain-specific subsites (e.g., S2' pocket).
    Affinity is assessed via surface plasmon resonance (SPR), and selectivity ratios are calculated using domain-specific Ki values .

Q. How should contradictory data on this compound's efficacy in chronic heart failure (CHF) models be analyzed?

Contradictions may arise from differences in animal models (e.g., ischemia-induced vs. genetic CHF) or endpoints (e.g., ejection fraction vs. biomarker levels). Meta-analyses of preclinical studies should standardize inclusion criteria and apply weighted statistical models (e.g., random-effects). Confounding factors (e.g., dosing frequency, co-administered diuretics) are controlled via multivariate regression. In vitro data (e.g., cardiomyocyte hypertrophy assays) supplement in vivo findings .

Methodological Guidance

Q. What criteria ensure reproducibility in crystallographic studies of this compound-ACE complexes?

  • Data collection : Use synchrotron radiation (e.g., Diamond Light Source) with ≥95% completeness and ≤20% Rmerge.
  • Refinement : Apply PHENIX or REFMAC with cross-validation (Rfree ≤25%).
  • Deposition : PDB entries (e.g., 6F9V, 6F9R) must include structure factors and validation reports.
    Refer to IUCr guidelines for atomic coordinate and B-factor standards .

Q. How are computational and experimental data integrated to design novel ACE/NEP inhibitors?

  • Step 1 : Virtual screening of chemical libraries (e.g., ZINC15) using Glide or AutoDock Vina.
  • Step 2 : MD simulations to prioritize compounds with stable binding poses.
  • Step 3 : Enzymatic assays (IC₅₀) and SPR for kinetic validation (kon/koff rates).
  • Step 4 : Co-crystallization to resolve atomic-level interactions.
    This pipeline balances efficiency (computational) with accuracy (experimental) .

Data Presentation Standards

Q. Table 1. Key Biochemical Parameters of this compound

ParameterValue (C-domain ACE)Value (N-domain ACE)Method
Ki (nM)13.8171.9Competitive assay
IC₅₀ (nM)22.4285.6Fluorometric assay
Selectivity Ratio (C/N)12.4Calculated

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.